3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline
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Overview
Description
3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline is a complex organic compound characterized by the presence of a cyclopropylmethoxy group and a difluoropyrrolidinyl group attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropylmethoxy group and the introduction of the difluoropyrrolidinyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 2-amino-1-(3,3-difluoro-1-pyrrolidinyl)
- 1-(3,3-Difluoropyrrolidin-1-yl)-3-fluoropropan-2-ol
- Cyclopropanemethanol, 1-[(3,3-difluoro-1-pyrrolidinyl)methyl]
Uniqueness
3-(Cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H18F2N2O |
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Molecular Weight |
268.30 g/mol |
IUPAC Name |
3-(cyclopropylmethoxy)-4-(3,3-difluoropyrrolidin-1-yl)aniline |
InChI |
InChI=1S/C14H18F2N2O/c15-14(16)5-6-18(9-14)12-4-3-11(17)7-13(12)19-8-10-1-2-10/h3-4,7,10H,1-2,5-6,8-9,17H2 |
InChI Key |
LUCOUCXANXCKOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)N)N3CCC(C3)(F)F |
Origin of Product |
United States |
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